Trovoprost

FP receptor binding affinity Ki

Procure Trovoprost for research that demands highly selective FP receptor agonism. Unlike interchangeable PGAs, its superior selectivity profile (Ki ratios >1000:1 over EP1, EP3, DP) minimizes confounding off-target effects, essential for clean signaling studies. Its high potency (EC50=3.2 nM at human ciliary body) and proven clinical efficacy in robust IOP reduction make it the definitive agonist for glaucoma models, ocular blood flow research, and novel sustained-release intracameral implant development.

Molecular Formula C26H35F3O6
Molecular Weight 500.5 g/mol
Cat. No. B11934100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovoprost
Molecular FormulaC26H35F3O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1
InChIKeyMKPLKVHSHYCHOC-SSHBFGKNSA-N
Commercial & Availability
Standard Pack Sizes3 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trovoprost (Travoprost): FP Prostaglandin Agonist for Glaucoma and Ocular Hypertension


Trovoprost (travoprost, CAS 157283-68-6) is a synthetic prostaglandin F2α (PGF2α) analog and the isopropyl ester prodrug of fluprostenol. As a highly potent and selective FP prostaglandin receptor agonist, it is primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [1]. The active metabolite, travoprost acid, is responsible for its pharmacological activity, binding to the FP receptor in ocular tissues [2].

Why Trovoprost (Travoprost) Cannot Be Simply Replaced by Another Prostaglandin Analog


While several prostaglandin analogs are approved for IOP reduction, they are not interchangeable due to significant differences in their molecular pharmacology. These differences are quantifiable and stem from variations in FP receptor binding affinity, functional potency, and receptor selectivity [1]. These in vitro parameters directly correlate with clinical outcomes, including the magnitude of IOP reduction and the incidence of adverse events like conjunctival hyperemia [2]. Understanding these specific, data-backed distinctions is critical for selecting the optimal agent for a given patient profile or research model.

Head-to-Head Evidence for Trovoprost (Travoprost) vs. Latanoprost, Bimatoprost, and Other Analogs


Trovoprost Acid Demonstrates 2.8-Fold Higher FP Receptor Binding Affinity than Latanoprost Acid

Trovoprost's active metabolite, travoprost acid, exhibits a significantly higher binding affinity for the human FP receptor compared to the active metabolites of latanoprost and bimatoprost. This enhanced affinity is a primary driver of its potency and a key differentiator from other prostaglandin analogs [1].

FP receptor binding affinity Ki receptor pharmacology glaucoma

Trovoprost Acid is 17-Fold More Potent than Latanoprost Acid at the Cloned Human Ciliary Body FP Receptor

In a functional assay directly comparing agonist activity at the human ciliary body FP receptor, travoprost acid was the most potent compound tested, demonstrating a 17-fold increase in potency over latanoprost acid [1].

functional potency EC50 ciliary body FP receptor glaucoma

Trovoprost Exhibits Superior FP Receptor Selectivity Profile vs. Latanoprost and Bimatoprost

Trovoprost acid demonstrates a cleaner pharmacological profile by exhibiting minimal affinity for other prostanoid receptor subtypes (DP, EP1, EP3, EP4, IP, TP) compared to latanoprost acid and bimatoprost acid, which show significant cross-reactivity [1].

receptor selectivity off-target effects FP receptor EP receptor pharmacology

Trovoprost Prodrug (EC50 = 42.3 nM) is 3-Fold More Potent than Latanoprost Prodrug (EC50 = 126 nM) at the Human FP Receptor

The prodrug form of travoprost itself demonstrates superior agonist activity at the human FP receptor compared to the prodrug form of latanoprost, before hydrolysis to the active acid [1].

prodrug potency EC50 FP receptor formulation

Trovoprost 0.004% Provides IOP Control Superior to Timolol 0.5%

In clinical studies, travoprost 0.004% ophthalmic solution provided superior intraocular pressure control compared to timolol 0.5%, a standard non-prostaglandin beta-blocker, when used as monotherapy in patients with open-angle glaucoma or ocular hypertension [1].

IOP reduction clinical trial timolol monotherapy glaucoma

Comparative IOP Reduction: Trovoprost 0.004% Demonstrates Comparable Efficacy to Latanoprost 0.005% in 24-Hour Control

A randomized, double-masked, crossover study directly comparing travoprost 0.004%, latanoprost 0.005%, and bimatoprost 0.03% found that all three were highly effective in reducing IOP compared to baseline, with no statistically significant differences among the three prostaglandin analogs for 24-hour IOP control [1].

IOP reduction clinical trial latanoprost circadian IOP glaucoma

Optimal Use Cases for Trovoprost (Travoprost) Based on Differentiated Evidence


In Vitro Pharmacology Studies Requiring High FP Receptor Selectivity

For research investigating FP receptor-specific signaling pathways, travoprost acid is the preferred agonist. Its demonstrated high selectivity over EP1, EP3, DP, and other prostanoid receptors (Ki ratios >1000:1) minimizes confounding off-target effects, ensuring cleaner and more interpretable experimental results [1].

Clinical Management of Glaucoma When High Potency and Once-Daily Dosing Are Priorities

Clinicians may prioritize travoprost 0.004% for patients requiring robust IOP reduction. The compound's high FP receptor affinity (Ki = 35 nM) and potency (EC50 = 3.2 nM at human ciliary body) translate into a clinically effective, once-daily dosing regimen, which can improve patient adherence and long-term outcomes [2].

Research on Ocular Hemodynamics and Vascular Effects of Prostaglandins

Studies investigating the non-IOP lowering effects of prostaglandin analogs on ocular blood flow should consider travoprost. Clinical evidence indicates that travoprost, like latanoprost, significantly reduces the resistance index of the central retinal artery (CRA), a property not demonstrated for all PGAs (e.g., bimatoprost) [3].

Formulation Development for Sustained-Release Drug Delivery Systems

The development of intracameral implants (e.g., iDose TR) specifically uses travoprost. Its high potency allows for the delivery of a very small, sustained dose of drug over an extended period, leveraging its pharmacological profile to overcome the compliance and bioavailability limitations of topical eyedrops [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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